Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrrolidine ring substituted with a bromo-fluorophenyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-bromo-5-fluorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and esterification to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromo and fluorophenyl groups can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may also play a role in stabilizing the compound’s binding to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromo-5-fluorophenyl)ethynyl]pyrimidine
- 2-(2-Bromo-5-fluorophenyl)ethan-1-ol
- 2-Bromo-1-(2-fluorophenyl)ethan-1-one
Uniqueness
Ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and its structural configuration
Properties
Molecular Formula |
C14H17BrFNO2 |
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Molecular Weight |
330.19 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-5-fluorophenyl)-1-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H17BrFNO2/c1-3-19-14(18)12-8-17(2)7-11(12)10-6-9(16)4-5-13(10)15/h4-6,11-12H,3,7-8H2,1-2H3 |
InChI Key |
LMFBRHLTEJBGIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1C2=C(C=CC(=C2)F)Br)C |
Origin of Product |
United States |
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